molecular formula C15H13FN4O B14193180 4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 897362-22-0

4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B14193180
CAS No.: 897362-22-0
M. Wt: 284.29 g/mol
InChI Key: LGWYGLPTWDCIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminopyridine derivatives with fluorobenzaldehyde in the presence of an ethoxy group. The reaction is often carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the condensation process .

Chemical Reactions Analysis

4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of these kinases, the compound can modulate various cellular pathways, leading to therapeutic effects. The inhibition of kinase activity is achieved through binding to the ATP-binding site of the kinase, preventing phosphorylation of target proteins .

Comparison with Similar Compounds

4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine can be compared with other pyridopyrimidine derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific interactions and applications.

Properties

CAS No.

897362-22-0

Molecular Formula

C15H13FN4O

Molecular Weight

284.29 g/mol

IUPAC Name

4-ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C15H13FN4O/c1-2-21-14-13-12(19-15(17)20-14)8-7-11(18-13)9-5-3-4-6-10(9)16/h3-8H,2H2,1H3,(H2,17,19,20)

InChI Key

LGWYGLPTWDCIMW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.